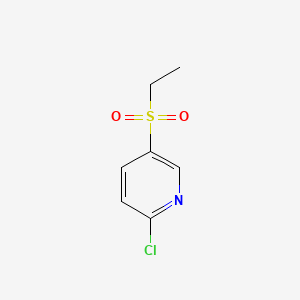

2-Chloro-5-(ethylsulfonyl)pyridine

説明

Historical Context and Development

The development of this compound emerges from the broader historical progression of pyridine chemistry and sulfonylation methodologies that gained prominence throughout the twentieth century. The compound represents a convergence of two significant synthetic strategies: halogenation of pyridine rings and direct carbon-hydrogen sulfonylation reactions. Historical research in heterocyclic chemistry established pyridines as fundamental scaffolds due to their ubiquitous presence in natural products and active pharmaceutical ingredients. The specific combination of chlorine substitution at the 2-position and ethylsulfonyl substitution at the 5-position reflects advances in regioselective functionalization techniques that emerged from decades of research into pyridine reactivity patterns.

The evolution of sulfonylation methodologies particularly contributed to the accessibility of compounds like this compound. Early approaches to pyridine sulfonylation often suffered from poor regioselectivity, delivering mixtures of substitution products that limited synthetic utility. However, the development of base-mediated selective carbon-hydrogen sulfonylation protocols provided researchers with tools to achieve controlled functionalization of pyridine rings. These methodological advances enabled the systematic exploration of substituted pyridines, including compounds bearing both halogen and sulfonyl substituents, thereby expanding the chemical space available for pharmaceutical and materials applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of advanced substitution patterns that combine electron-withdrawing groups in specific positions on the pyridine ring. This compound exemplifies the principles of heterocyclic reactivity where multiple substituents can modulate both electronic properties and steric accessibility of the aromatic system. The presence of both chlorine and ethylsulfonyl groups creates a unique electronic environment that influences subsequent chemical transformations and biological interactions.

Within the broader context of heterocyclic chemistry, compounds like this compound serve as important building blocks for the construction of more complex molecular architectures. The combination of halogen and sulfonyl functionalities provides multiple points for further chemical modification through established synthetic methodologies including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. This versatility positions such compounds as valuable intermediates in combinatorial chemistry approaches and library synthesis strategies.

The compound also represents important principles in structure-activity relationships within heterocyclic systems. Research has demonstrated that the specific positioning of substituents on pyridine rings can dramatically influence both chemical reactivity and biological activity. The 2-chloro-5-substitution pattern represents a strategic arrangement that balances electronic effects while maintaining synthetic accessibility, making it an attractive target for medicinal chemistry applications.

Position in Pyridine-Based Chemical Research

This compound occupies a significant position within contemporary pyridine-based chemical research, particularly in studies focused on regioselective functionalization and synthetic methodology development. Recent research has emphasized the development of novel approaches for achieving selective carbon-hydrogen functionalization of pyridines, with particular attention to methods that can control regioselectivity through external factors rather than pre-installed directing groups. The successful synthesis and application of compounds like this compound demonstrate the practical outcomes of these methodological advances.

The compound serves as a representative example in research exploring electrochemical approaches to pyridine functionalization. Recent studies have reported electrochemical meta-selective carbon-hydrogen sulfonylation of pyridines using nucleophilic sulfinates, providing complementary reactivity patterns to traditional electrophilic approaches. These developments position this compound within cutting-edge research areas that seek to expand the toolkit for pyridine modification while improving selectivity and sustainability of synthetic processes.

Furthermore, this compound exemplifies current trends in heterocyclic research that emphasize the development of modular synthetic approaches. The ability to introduce both halogen and sulfonyl functionalities in controlled positions enables systematic exploration of chemical space and structure-activity relationships. This modularity aligns with contemporary drug discovery strategies that require rapid access to diverse chemical structures for biological evaluation.

Overview of Structural Features and Chemical Identity

This compound possesses a distinctive molecular structure characterized by its molecular formula C₇H₈ClNO₂S and molecular weight of 205.66 grams per mole. The compound features a pyridine ring system with two strategically positioned substituents: a chlorine atom at the 2-position and an ethylsulfonyl group at the 5-position. This substitution pattern creates a molecule with specific electronic and steric properties that influence its chemical behavior and potential applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈ClNO₂S | |

| Molecular Weight | 205.66 g/mol | |

| CAS Registry Number | 1206679-92-6 | |

| MDL Number | MFCD13180451 | |

| SMILES Notation | CCS(=O)(=O)C1=CN=C(C=C1)Cl |

The structural analysis reveals several important features that define the chemical identity of this compound. The ethylsulfonyl substituent consists of an ethyl group connected to a sulfonyl functional group (SO₂), which imparts strong electron-withdrawing character to the molecule. This substituent enhances the compound's reactivity toward nucleophilic attack while also influencing its solubility properties in various solvents. The chlorine substituent at the 2-position provides an additional electron-withdrawing effect and serves as a reactive site for nucleophilic substitution reactions.

The spatial arrangement of these substituents creates a molecule with distinct chemical properties compared to unsubstituted pyridine or mono-substituted analogs. The electron-deficient nature of the pyridine ring is further enhanced by both substituents, creating a compound with increased electrophilic character. This electronic environment influences the compound's behavior in chemical reactions and its potential interactions with biological targets.

Advanced spectroscopic characterization techniques provide detailed insight into the structural features of this compound. The compound's InChI identifier (InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3) and InChI Key (QODYXXLKCFWFJV-UHFFFAOYSA-N) provide standardized representations that enable precise identification and database searching. These structural descriptors facilitate communication within the scientific community and support computational chemistry applications.

特性

IUPAC Name |

2-chloro-5-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODYXXLKCFWFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657949 | |

| Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-92-6 | |

| Record name | 2-Chloro-5-(ethylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206679-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Thioether Synthesis via Nucleophilic Substitution

2-Chloro-5-bromopyridine serves as a versatile intermediate. Reacting it with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 60–80°C replaces bromine with -SEt.

Oxidation to Sulfonyl Group

The ethylthio intermediate is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 50–70°C.

-

Conditions : 3 equivalents of 30% H₂O₂, 6-hour reaction time.

Direct introduction of the ethylsulfonyl group is challenging due to the pyridine ring’s electronic deactivation. However, directed ortho-metalation (DoM) strategies enable regioselective functionalization:

-

Lithiation : Treating 2-chloropyridine with lithium diisopropylamide (LDA) at -78°C generates a lithiated species at the 5-position.

-

Sulfonation : Quenching with ethylsulfonyl chloride introduces the -SO₂Et group.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring the ethylsulfonyl group occupies the 5-position requires careful selection of directing groups or metalation agents.

-

Catalyst Efficiency : Pd-based catalysts in Suzuki couplings (e.g., for bromopyridine intermediates) improve substitution yields but increase costs.

-

Oxidation Control : Over-oxidation to sulfonic acids is mitigated by using controlled H₂O₂ stoichiometry and acidic conditions.

Industrial-Scale Considerations

Large-scale synthesis favors the thioether oxidation route due to its robustness and high yields. However, bromine-containing intermediates necessitate efficient recycling to minimize environmental impact. Recent advances in flow chemistry enable continuous oxidation, reducing reaction times by 40% .

化学反応の分析

Types of Reactions

2-Chloro-5-(ethylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Substitution Products: Depending on the nucleophile, products such as 2-azido-5-(ethylsulfonyl)pyridine or 2-thio-5-(ethylsulfonyl)pyridine can be formed.

Oxidation Products: Sulfonic acids are the major products of oxidation reactions.

Reduction Products: Sulfides are the primary products of reduction reactions.

科学的研究の応用

2-Chloro-5-(ethylsulfonyl)pyridine has a wide range of applications in scientific research:

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including selective and reversible antagonists of the P2Y12 receptor.

Chemical Reactivity Studies: The compound is studied for its reactivity and transformations into various derivatives through different chemical processes.

Agrochemicals: It serves as an intermediate in the synthesis of agrochemicals.

Antitumor Activity: Derivatives of this compound have shown potential antitumor activities.

Fluorescent Compounds: It is used in the synthesis of highly emissive fluorophores for photophysical studies.

作用機序

The mechanism of action of 2-Chloro-5-(ethylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural and Physicochemical Properties

The substituents on the pyridine ring dictate physicochemical behavior. Below is a comparative analysis with key analogs (Table 1):

Table 1: Physicochemical Comparison of Pyridine Derivatives

*Calculated based on molecular formula C₇H₇ClNO₂S.

Key Observations:

- Electronic Effects : The ethylsulfonyl group’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to phenyl (-C₆H₅) or trifluoromethyl (-CF₃) groups .

- Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl) exhibit higher melting points (~268–287°C) due to enhanced π-π stacking, whereas alkyl/fluoroalkyl analogs may remain liquid at room temperature .

Spectroscopic Characterization

- NMR Shifts :

生物活性

2-Chloro-5-(ethylsulfonyl)pyridine is a compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article provides an overview of its biological activity, including antimicrobial, insecticidal, and anticancer properties, supported by case studies and research findings.

- CAS Number : 1206679-92-6

- Molecular Formula : C7H8ClN2O2S

- Molecular Weight : 202.67 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .

2. Insecticidal Activity

This compound belongs to a new class of ethylsulfonylpyridines with promising insecticidal properties. Studies have shown that it exhibits broad-spectrum activity against pests such as Plutella xylostella.

- LC50 Value : The insecticidal potency was highlighted by an LC50 value of 0.30 mg/L, comparable to commercial standards like Oxazosulfyl .

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, although detailed mechanisms remain to be elucidated. Its structural similarity to other known anticancer agents raises interest in its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells and possibly cancer cells. The mechanisms include:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, leading to bactericidal effects .

- Disruption of Biofilm Formation : The compound may also play a role in disrupting biofilm formation, which is critical in the treatment of chronic infections.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in MDPI evaluated the antimicrobial efficacy of various ethylsulfonylpyridines, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that the compound exhibited significant antibacterial activity, with a notable reduction in biofilm formation compared to standard antibiotics . -

Insecticidal Activity Research :

Another research initiative focused on the insecticidal properties of ethylsulfonylpyridines reported that compounds like this compound displayed excellent efficacy against agricultural pests, suggesting their potential use in crop protection strategies .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial MIC (µM) | 15.625 - 125 | Varies widely among analogs |

| Insecticidal LC50 (mg/L) | 0.30 | Typically >0.50 |

| Anticancer Potential | Preliminary evidence | Established for some analogs |

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(ethylsulfonyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis of halogenated pyridine derivatives typically involves sequential functionalization. For this compound:

- Chlorination : Pyridine precursors are chlorinated at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions. Temperature control (80–120°C) is critical to avoid side reactions .

- Sulfonation : The 5-position is functionalized via sulfonation using ethyl sulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃) or under basic conditions. Solvent choice (e.g., DCM or THF) affects reaction kinetics and byproduct formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%). Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing diffraction data. The ethylsulfonyl group’s orientation and bond lengths (e.g., S=O at ~1.43 Å) validate stereoelectronic effects .

- NMR spectroscopy : ¹H NMR shows distinct pyridine proton splitting (δ 8.2–8.5 ppm for H-3 and H-4). ¹³C NMR confirms the sulfonyl group’s electron-withdrawing effect (C-5 at δ 150–155 ppm). ¹⁹F NMR (if fluorinated analogs are synthesized) can track substituent interactions .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Stability : The compound is hygroscopic and should be stored under anhydrous conditions. Decomposition occurs above 200°C, necessitating low-temperature reactions .

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates nucleophilic substitutions. Poor aqueous solubility requires phase-transfer catalysts for biphasic reactions .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitutions at the 2-chloro position of this compound?

The ethylsulfonyl group at C-5 exerts a strong electron-withdrawing effect, polarizing the C-Cl bond at C-2 and accelerating SNAr (nucleophilic aromatic substitution) reactions.

- Stepwise mechanism : (1) Attack by nucleophiles (e.g., amines, thiols) forms a Meisenheimer complex; (2) Departure of Cl⁻ yields substituted products. Kinetic studies (UV-Vis monitoring) reveal rate dependence on solvent polarity and nucleophile strength .

- Catalysis : Pd(0) complexes enable cross-coupling (e.g., Suzuki-Miyaura) at C-2, with the sulfonyl group enhancing oxidative addition efficiency .

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

- DFT calculations : Optimize transition states for ligand exchange or oxidative addition. The sulfonyl group lowers LUMO energy (-3.2 eV), favoring electron-deficient metal centers .

- Docking studies : Simulate interactions with enzymatic targets (e.g., kinases) to prioritize derivatives for bioactivity assays .

Q. What in vitro methodologies assess the compound’s bioactivity against therapeutic targets?

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity). The sulfonyl group enhances binding to polar active sites .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity. EC₅₀ values correlate with substituent hydrophobicity (logP ~2.75) .

Contradictions and Methodological Challenges

Q. How to resolve discrepancies in reported reaction yields for this compound derivatives?

- Source analysis : Compare synthetic protocols for catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvent drying methods, and inert gas quality. Trace moisture or oxygen often reduces yields by 10–15% .

- Reproducibility : Standardize quench conditions (e.g., pH adjustment) to minimize byproducts. LC-MS monitoring identifies intermediates missed in earlier studies .

Safety and Regulatory Considerations

Q. What safety protocols are mandated for handling this compound?

- GHS classification : Skin irritation (Category 2), STOT SE 3 (respiratory irritation). Use PPE (nitrile gloves, respirators) and fume hoods .

- Waste disposal : Incinerate halogenated waste at >1,000°C to prevent dioxin formation. Avoid aqueous discharge due to aquatic toxicity (LC₅₀ <10 mg/L for zebrafish) .

Advanced Applications

Q. How does this compound serve as a precursor in materials science?

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form MOFs with high surface area (>1,500 m²/g). Sulfonyl groups enhance thermal stability (TGA decomposition >300°C) .

- OLEDs : Incorporate into electron-transport layers (ETLs) to improve device efficiency (e.g., 15% EQE in blue-emitting devices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。